molecular formula C17H15ClN4O B11459321 6-(4-Chlorobenzyl)-3-[(4-methylphenyl)amino]-1,2,4-triazin-5-ol

6-(4-Chlorobenzyl)-3-[(4-methylphenyl)amino]-1,2,4-triazin-5-ol

Cat. No.: B11459321
M. Wt: 326.8 g/mol
InChI Key: UXUCGNXLBDQPNK-UHFFFAOYSA-N
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Description

6-[(4-CHLOROPHENYL)METHYL]-3-[(4-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a heterocyclic compound that belongs to the class of 1,2,4-triazines This compound is characterized by its unique structure, which includes a triazine ring substituted with a chlorophenyl and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[(4-CHLOROPHENYL)METHYL]-3-[(4-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the reaction of appropriate hydrazine derivatives with aldehydes or ketones, followed by cyclization. One common method involves the condensation of 4-chlorobenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the desired triazine compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 6-[(4-CHLOROPHENYL)METHYL]-3-[(4-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazine ring to more reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the triazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitutions may involve reagents like sodium methoxide.

Major Products:

    Oxidation: Formation of triazine oxides.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

6-[(4-CHLOROPHENYL)METHYL]-3-[(4-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(4-CHLOROPHENYL)METHYL]-3-[(4-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of essential proteins or nucleic acids in microorganisms. In anticancer applications, it may interfere with cell division or induce apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

    1,2,4-Triazole: Another heterocyclic compound with a similar triazine ring structure but different substituents.

    Benzotriazole: Contains a triazole ring fused with a benzene ring, used in corrosion inhibitors and UV stabilizers.

    Tetrazole: A heterocyclic compound with a four-nitrogen ring, used in pharmaceuticals and explosives.

Uniqueness: 6-[(4-CHLOROPHENYL)METHYL]-3-[(4-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorophenyl and methylphenyl groups provides a balance of hydrophobic and electronic characteristics, making it versatile for various applications .

Properties

Molecular Formula

C17H15ClN4O

Molecular Weight

326.8 g/mol

IUPAC Name

6-[(4-chlorophenyl)methyl]-3-(4-methylanilino)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C17H15ClN4O/c1-11-2-8-14(9-3-11)19-17-20-16(23)15(21-22-17)10-12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H2,19,20,22,23)

InChI Key

UXUCGNXLBDQPNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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